![molecular formula C20H15F3N4O3 B15286282 7-(6-Amino-3-azabicyclo[3.1.0]hexan-3-yl)-1-(2,4-difluorophenyl)-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid CAS No. 308353-09-5](/img/structure/B15286282.png)
7-(6-Amino-3-azabicyclo[3.1.0]hexan-3-yl)-1-(2,4-difluorophenyl)-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trovafloxacin is a broad-spectrum antibiotic that belongs to the fluoroquinolone class. It was marketed under the brand name Trovan by Pfizer. This compound is known for its ability to inhibit the uncoiling of supercoiled DNA in various bacteria by blocking the activity of DNA gyrase and topoisomerase IV . Despite its potent antibacterial properties, trovafloxacin was withdrawn from the market due to its high potential for inducing serious and sometimes fatal liver damage .
Méthodes De Préparation
The synthesis of trovafloxacin involves several key steps. The process begins with the 1,3-dipolar cycloaddition of ethyl diazoacetate to N-Cbz-3-pyrroline, forming the pyrrazolidine ring. Pyrolysis results in the loss of nitrogen and the formation of the cyclopropylpyrrolidine ring. The ester group is then saponified to the corresponding carboxylic acid. This acid undergoes a Curtius rearrangement when treated with diphenylphosphoryl azide, forming a transient isocyanate. The isocyanate reacts with tert-butanol to form the tert-butoxycarbonyl-protected derivative. Catalytic hydrogenation removes the carbobenzyloxy protecting group, yielding the secondary amine. This amine displaces the more reactive fluorine at the 7-position in ethyl 1-(2,4-difluorophenyl)-6,7-difluoro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate .
Analyse Des Réactions Chimiques
Trovafloxacin undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include diphenylphosphoryl azide for the Curtius rearrangement and tert-butanol for the formation of the tert-butoxycarbonyl-protected derivative. Major products formed from these reactions include the cyclopropylpyrrolidine ring and the tert-butoxycarbonyl-protected derivative .
Applications De Recherche Scientifique
Recent research has shown that trovafloxacin can attenuate neuroinflammation and improve outcomes after traumatic brain injury in mice by inhibiting pannexin-1 channels . Additionally, trovafloxacin has been identified as a potent enhancer of cisplatin or taxol effects on lung cancer cells, making it a promising candidate for repurposing as an anticancer therapy .
Mécanisme D'action
Comparaison Avec Des Composés Similaires
Trovafloxacin is part of the fluoroquinolone class, which includes other compounds such as ciprofloxacin, levofloxacin, and moxifloxacin. Compared to these compounds, trovafloxacin exhibits better Gram-positive bacterial coverage but less Gram-negative coverage . It is more potent against Gram-positive bacteria than existing quinolones . due to its hepatotoxic potential, trovafloxacin’s use has been significantly restricted, unlike other fluoroquinolones that remain widely used .
Conclusion
Trovafloxacin is a potent fluoroquinolone antibiotic with a unique mechanism of action and significant antibacterial properties
Propriétés
IUPAC Name |
7-(6-amino-3-azabicyclo[3.1.0]hexan-3-yl)-1-(2,4-difluorophenyl)-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15F3N4O3/c21-8-1-2-15(13(22)3-8)27-7-12(20(29)30)17(28)9-4-14(23)19(25-18(9)27)26-5-10-11(6-26)16(10)24/h1-4,7,10-11,16H,5-6,24H2,(H,29,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVPSKSLAZQPAKQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C2N)CN1C3=C(C=C4C(=O)C(=CN(C4=N3)C5=C(C=C(C=C5)F)F)C(=O)O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15F3N4O3 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10861386 |
Source


|
| Record name | 7-(6-Amino-3-azabicyclo[3.1.0]hex-3-yl)-1-(2,4-difluorophenyl)-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10861386 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
416.4 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
308353-09-5 |
Source


|
| Record name | 7-(6-Amino-3-azabicyclo[3.1.0]hex-3-yl)-1-(2,4-difluorophenyl)-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10861386 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3,5,8a-trimethyl-4a,8-dihydro-4H-benzo[f][1]benzofuran-2,7-dione](/img/structure/B15286204.png)
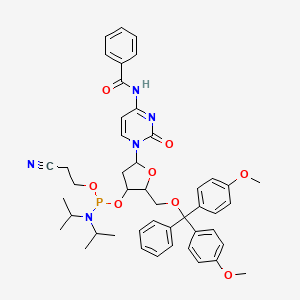


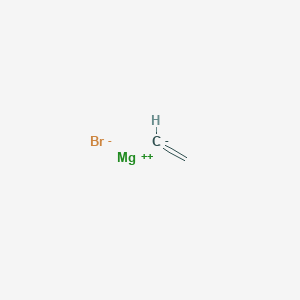
![4-[(2-Cyanophenyl)methyl]-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid](/img/structure/B15286254.png)
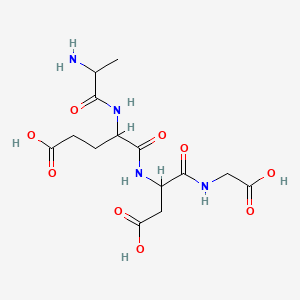
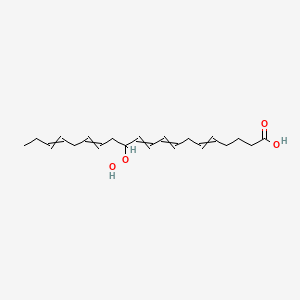
![(4R)-4-{[(tert-butoxy)carbonyl]amino}-6-methylheptanoic acid](/img/structure/B15286268.png)
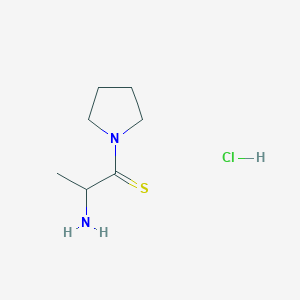
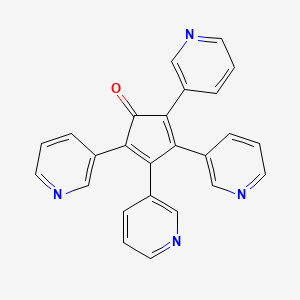
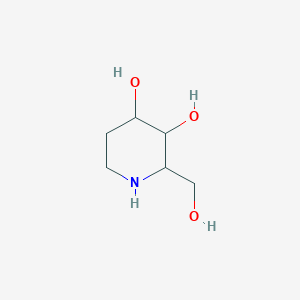
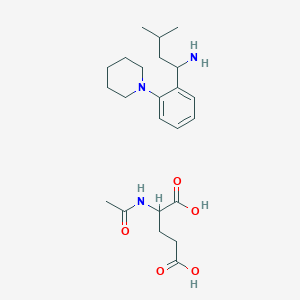
![3-[[2,5-Dimethyl-6-[4-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)piperidin-1-yl]pyrimidin-4-yl]amino]-2-[(4-methoxyphenyl)sulfonylamino]propanoic acid](/img/structure/B15286297.png)
